molecular formula C6H4BrCl2N3 B1401586 8-Bromo-6-chloroimidazo[1,2-b]pyridazine hydrochloride CAS No. 933034-89-0

8-Bromo-6-chloroimidazo[1,2-b]pyridazine hydrochloride

Cat. No.: B1401586
CAS No.: 933034-89-0
M. Wt: 268.92 g/mol
InChI Key: KVJJRUBYJAUYIT-UHFFFAOYSA-N
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Description

8-Bromo-6-chloroimidazo[1,2-b]pyridazine hydrochloride is a heterocyclic compound with the molecular formula C6H4BrCl2N3 It is characterized by the presence of bromine and chlorine atoms attached to an imidazo[1,2-b]pyridazine core

Preparation Methods

The synthesis of 8-Bromo-6-chloroimidazo[1,2-b]pyridazine hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-amino-4-bromo-6-chloropyridazine.

    Cyclization Reaction: The key step involves the cyclization of the starting material to form the imidazo[1,2-b]pyridazine core. This is achieved by reacting the starting material with appropriate reagents under controlled conditions.

    Halogenation: The bromine and chlorine atoms are introduced through halogenation reactions, which are carried out using reagents such as bromine and chlorine gas or their derivatives.

    Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by treating the compound with hydrochloric acid.

Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product.

Chemical Reactions Analysis

8-Bromo-6-chloroimidazo[1,2-b]pyridazine hydrochloride undergoes various chemical reactions, including:

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the bromine or chlorine atoms are replaced by other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions with other aromatic compounds to form more complex structures.

Common reagents used in these reactions include bases, acids, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

8-Bromo-6-chloroimidazo[1,2-b]pyridazine hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a building block for more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.

Comparison with Similar Compounds

8-Bromo-6-chloroimidazo[1,2-b]pyridazine hydrochloride can be compared with other similar compounds, such as:

    6-Chloroimidazo[1,2-b]pyridazine: Lacks the bromine atom, which may affect its reactivity and biological activity.

    8-Bromoimidazo[1,2-b]pyridazine: Lacks the chlorine atom, leading to differences in its chemical properties and applications.

    Imidazo[1,2-b]pyridazine Derivatives:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

8-bromo-6-chloroimidazo[1,2-b]pyridazine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrClN3.ClH/c7-4-3-5(8)10-11-2-1-9-6(4)11;/h1-3H;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVJJRUBYJAUYIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=N1)C(=CC(=N2)Cl)Br.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrCl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10855745
Record name 8-Bromo-6-chloroimidazo[1,2-b]pyridazine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10855745
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

933034-89-0
Record name 8-Bromo-6-chloroimidazo[1,2-b]pyridazine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10855745
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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